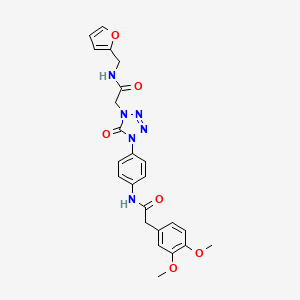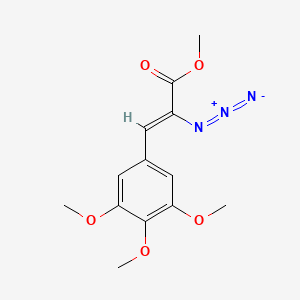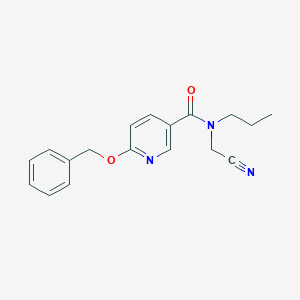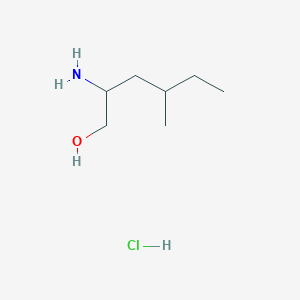![molecular formula C29H31N3O7S2 B2960424 diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-81-1](/img/structure/B2960424.png)
diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroquinolin-1(2H)-one derivatives are a class of compounds that have been synthesized for plant disease management . They have shown antioomycete activity against the phytopathogen Pythium recalcitrans .
Synthesis Analysis
These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The structures of these derivatives were determined by extensive 1D and 2D NMR, and MS measurements .Chemical Reactions Analysis
The Castagnoli–Cushman reaction was used in the synthesis of these derivatives . This reaction is a method for the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
This compound and related structures have been studied for their synthetic pathways and potential in forming novel heterocyclic compounds. For instance, Tominaga et al. (1992) described the synthesis of 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, highlighting the versatility of sulfonamide derivatives in cycloaddition reactions to produce heterocyclic compounds (Tominaga, Ueda, Ogata, & Kohra, 1992). Similarly, the work by Sarkar, Ghosh, and Chow (2000) on the synthesis and reactions of a stable o-quinoid 10-π-electron system demonstrated the use of diethylamino-substituted compounds in facilitating regioselective cycloadditions, leading to the formation of polysubstituted isoquinoline derivatives (Sarkar, Ghosh, & Chow, 2000).
Potential Biological Applications
Research into compounds with similar structural features or functional groups has also explored their potential biological applications. For example, the work on antitumor amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines by Rivalle et al. (1983) showcases the interest in diethylamino-substituted compounds for their antitumor properties (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983). These studies indicate the potential of such compounds in the development of new therapeutic agents.
Analytical and Sensing Applications
Additionally, the fluorescent probe development for selective detection of H2S in serum by Lee et al. (2020), based on an albumin-binding fluorophore and effective masking reagent, highlights the application of diethylamino-substituted compounds in bioanalytical chemistry. This research demonstrates the utility of these compounds in designing sensitive and selective sensors for biological analytes (Lee, Sung, Lee, & Han, 2020).
Wirkmechanismus
Target of Action
Compounds with a dihydroquinoline structure are known to interact with various biological targets. For example, they can bind to certain types of receptors or enzymes in the body, which can then influence cellular processes .
Mode of Action
The compound might interact with its target by binding to a specific site on the target molecule. This could cause a conformational change in the target, altering its activity and leading to downstream effects .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit or enhance the activity of an enzyme, leading to changes in the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For example, the compound might be absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and eventually excreted from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
Eigenschaften
IUPAC Name |
diethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S2/c1-3-38-28(34)25-22-15-17-31(29(35)39-4-2)18-24(22)40-27(25)30-26(33)20-11-13-21(14-12-20)41(36,37)32-16-7-9-19-8-5-6-10-23(19)32/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCSJUVYKFLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)
![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)

![5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2960356.png)
![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2960360.png)

![2-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2960364.png)